N-(3,4-二氯苯基)-3-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

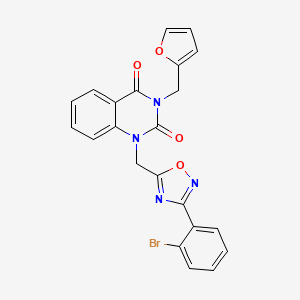

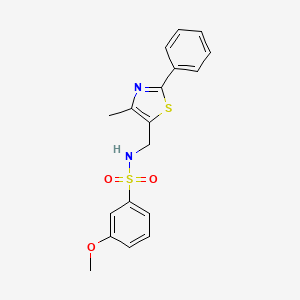

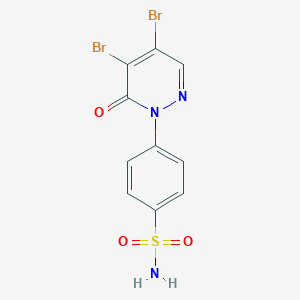

“N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide” is likely a synthetic organic compound. The “N-(3,4-dichlorophenyl)” part suggests the presence of a nitrogen atom bonded to a phenyl ring with two chlorine atoms at the 3rd and 4th positions. The “3-methoxybenzenesulfonamide” part suggests a benzenesulfonamide group with a methoxy group at the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides and dichlorophenyl groups. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis, acylation, or displacement of the sulfonamide group . The presence of the dichlorophenyl group might also influence its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and have moderate solubility in water .科学研究应用

- DCPMBS is structurally related to other chlorinated phenyl compounds like triclocarban (TCC) . TCC, an antimicrobial agent found in consumer products, accumulates in biosolids after wastewater treatment.

- Soil TCC half-life is estimated to be around 287.5 days .

- DCPMBS shares similarities with diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an herbicide that inhibits photosynthesis .

Environmental Fate and Soil Persistence

Herbicide and Photosynthesis Inhibition

Crystal Structure Optimization

安全和危害

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .

未来方向

作用机制

Target of Action

N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide is an allosteric modulator of the A3 adenosine receptor (AR) . The A3 AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation and pain .

Mode of Action

This compound enhances the efficacy of agonists at the A3 AR by binding to a distinct site on the receptor, separate from the orthosteric ligand binding site . This allosteric modulation results in an increased maximal efficacy of the A3 AR agonists, while slightly reducing their potency .

Biochemical Pathways

The A3 AR is involved in various biochemical pathways, including the regulation of adenylate cyclase activity, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinases . By enhancing the efficacy of A3 AR agonists, N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can potentially influence these pathways and their downstream effects.

Pharmacokinetics

Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver

Result of Action

The modulation of A3 AR activity by N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can result in various cellular effects, depending on the specific physiological context. For example, enhanced A3 AR signaling can lead to anti-inflammatory effects in certain tissues .

Action Environment

The action of N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the surrounding medium can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with this compound and alter its effects.

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-12(14)13(15)7-9/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFINHXMMEWXJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)

![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)